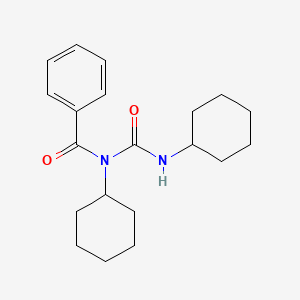![molecular formula C10H13NO4S B14741741 4-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 6306-19-0](/img/structure/B14741741.png)
4-[Ethyl(methyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry. It is used as a crosslinking reagent and has been studied for its potential as an inhibitor of certain enzymes.
Preparation Methods
The synthesis of 4-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethyl(methyl)sulfonamide under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[Ethyl(methyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a crosslinking reagent in organic synthesis.
Industry: It is used in the synthesis of various derivatives for industrial applications.
Mechanism of Action
The mechanism of action of 4-[Ethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
4-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other sulfonamide derivatives, such as:
4-Sulfamoylbenzoic acid: Similar in structure but lacks the ethyl(methyl) substitution.
Naphthyl-substituted sulfonamides: These compounds have different substituents on the sulfonamide group, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
6306-19-0 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-[ethyl(methyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
OCOWSBPEBKPCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



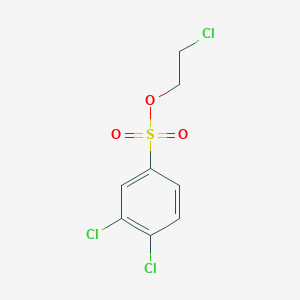
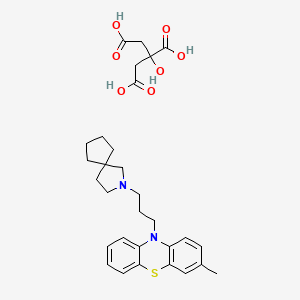
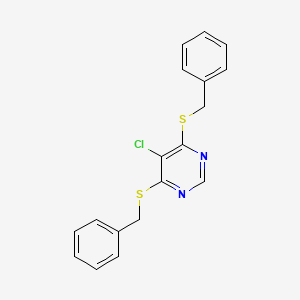
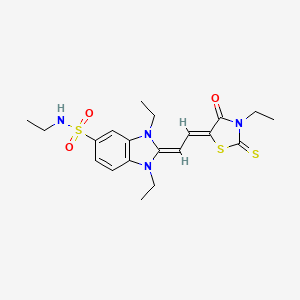
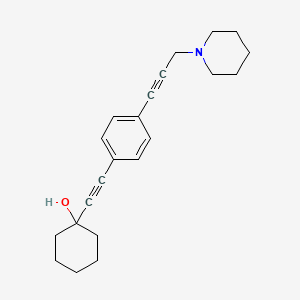
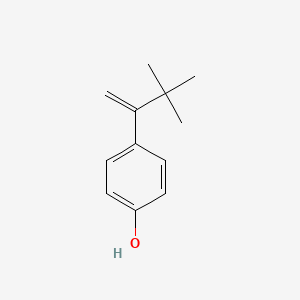
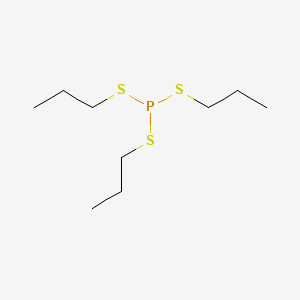
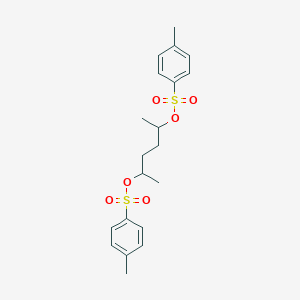

![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

